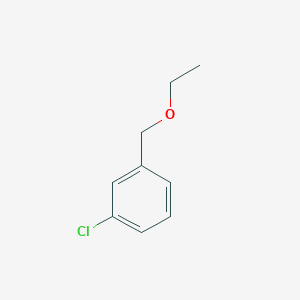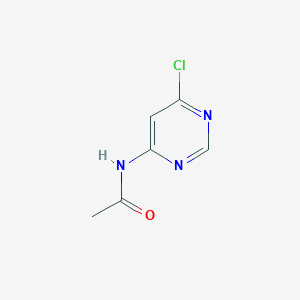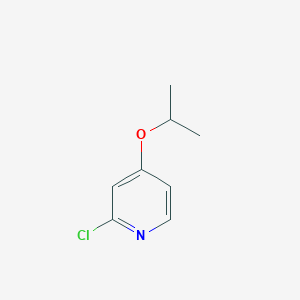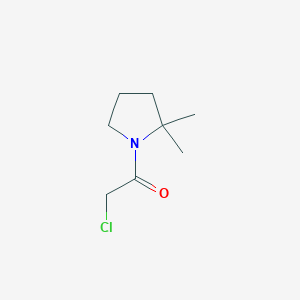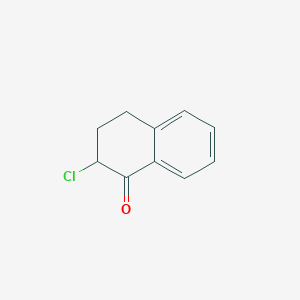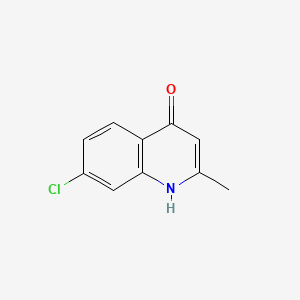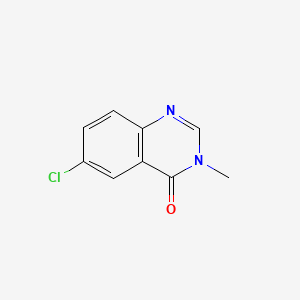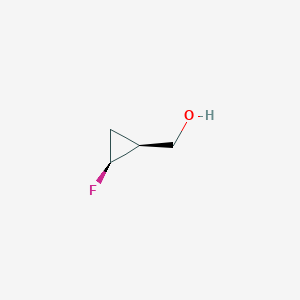
((1S,2S)-2-fluorocyclopropyl)methanol
描述
((1S,2S)-2-fluorocyclopropyl)methanol: is a chemical compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1S,2S)-2-fluorocyclopropyl)methanol typically involves the cyclopropanation of an appropriate precursor followed by fluorination and subsequent functional group transformations. One common approach is the reaction of a suitable alkene with a fluorinating agent under controlled conditions to introduce the fluorine atom. The cyclopropyl ring can be formed through a cyclopropanation reaction using reagents such as diazomethane or similar compounds.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of chiral catalysts and enantioselective synthesis techniques can also be employed to obtain the desired stereoisomer.
化学反应分析
Types of Reactions: ((1S,2S)-2-fluorocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Compounds with different functional groups replacing the fluorine atom.
科学研究应用
Biology: In biological research, this compound can be used as a probe to study the effects of fluorine substitution on biological activity and molecular interactions.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in designing molecules with improved pharmacokinetic properties and target specificity.
Industry: In the industrial sector, ((1S,2S)-2-fluorocyclopropyl)methanol can be used in the synthesis of specialty chemicals and materials with enhanced properties.
作用机制
The mechanism by which ((1S,2S)-2-fluorocyclopropyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other biomolecules. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity, leading to specific biological outcomes. The cyclopropyl ring provides rigidity to the molecule, which can affect its overall conformation and interactions with target sites.
相似化合物的比较
((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methanol: This compound contains a disubstituted cyclopropane with two stereogenic centers and represents a challenging synthetic target.
((1S,2S)-cyclohexane-1,2-dimethanol): An intermediate used to synthesize C2-symmetrical diphosphines using chiral zinc organometallics.
((1S,2S)-2-(ethanesulfonyl)cyclopropyl)methanol: A compound with a similar cyclopropyl structure but different functional groups.
Uniqueness: ((1S,2S)-2-fluorocyclopropyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The combination of the cyclopropyl ring and the methanol group further enhances its versatility in various applications.
属性
IUPAC Name |
[(1S,2S)-2-fluorocyclopropyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-4-1-3(4)2-6/h3-4,6H,1-2H2/t3-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQVQDAWPHHSMU-IMJSIDKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


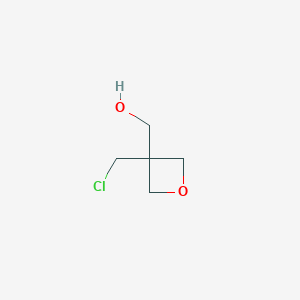
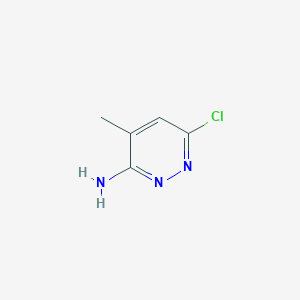


![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)

